molecular formula C16H17ClN2O3S2 B2563053 4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896282-12-5

4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2563053
CAS No.: 896282-12-5
M. Wt: 384.89
InChI Key: JGRXHVNEOYMSSP-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyrrolidine ring, and a thiophene ring, which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known to contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzamide group, pyrrolidine ring, and thiophene ring could potentially allow for a variety of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .

Scientific Research Applications

Electrophoretic Separation and Quality Control

A study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including a compound structurally similar to 4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. This method is promising for quality control in pharmaceuticals due to its simplicity, effectiveness, and affordability (Ye et al., 2012).

Heterocyclic Synthesis

Research into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has shown the reactivity of similar compounds towards various nitrogen nucleophiles, yielding diverse heterocyclic derivatives. This demonstrates the compound's utility in synthesizing novel heterocyclic structures with potential applications in drug development and materials science (Mohareb et al., 2004).

HDAC Inhibitor for Cancer Therapy

A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been described as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting the therapeutic potential of structurally similar compounds in cancer treatment (Zhou et al., 2008).

Pharmacological Characterization

Another study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a κ-opioid receptor antagonist with high affinity, showcases the potential of similar compounds in developing new pharmacological agents to treat depression and addiction disorders (Grimwood et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These aspects are typically evaluated through laboratory testing .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as in drug development, as well as studies to optimize its synthesis and understand its properties .

Properties

IUPAC Name

4-chloro-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c17-13-7-5-12(6-8-13)16(20)18-11-14-3-1-9-19(14)24(21,22)15-4-2-10-23-15/h2,4-8,10,14H,1,3,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRXHVNEOYMSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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